Cdk2 Inhibitor II

描述

Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a critical target for cancer therapy. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby preventing tumor growth and proliferation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2 Inhibitor II typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a halo derivative in the presence of a potassium carbonate and dimethylformamide system to afford the targeted compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions. This process often includes optimization of reaction parameters, purification steps, and quality control measures to ensure consistency and efficacy of the final product .

化学反应分析

Types of Reactions

Cdk2 Inhibitor II undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

科学研究应用

Oncology

Cdk2 Inhibitor II has shown promise in cancer therapy, particularly in overcoming resistance to other CDK inhibitors.

- Breast Cancer : Recent studies indicate that concurrent inhibition of CDK2 enhances anti-tumor activity when combined with CDK4/6 inhibitors. This combination strategy has demonstrated synergistic effects in preclinical models, suggesting that targeting both pathways may be effective against hormone-receptor positive breast cancer resistant to palbociclib .

- Gastrointestinal Stromal Tumors (GIST) : In GISTs with CDKN2A/p16 deletions, the combined inhibition of CDK2 and CDK4/6 has been proposed as a novel therapeutic approach to restore cell cycle regulation and inhibit tumor proliferation .

Hearing Preservation

This compound has been investigated for its protective effects against cisplatin-induced ototoxicity. In a study involving cochlear cell lines, kenpaullone (a related CDK2 inhibitor) was shown to protect against cisplatin toxicity by inhibiting CDK2 activity, thereby reducing mitochondrial production of reactive oxygen species . The study highlighted:

- IC50 Values : Kenpaullone exhibited an IC50 value of 0.2 µM against cisplatin ototoxicity, outperforming other benchmark compounds .

- Mechanism of Action : The protective effect is attributed to the inhibition of pro-apoptotic signaling pathways mediated by CDK2, indicating its potential as a therapeutic candidate for preventing hearing loss associated with chemotherapy.

Contraceptive Development

The role of CDK2 in spermatogenesis positions this compound as a candidate for non-hormonal contraceptive methods. Research has demonstrated that selective inhibition of CDK2 can lead to sterility without affecting overall health, making it a viable option for future contraceptive strategies .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology - Breast Cancer | Synergistic inhibition with CDK4/6 | Enhanced anti-tumor activity in resistant models |

| Oncology - GIST | Combined inhibition of CDK2 and CDK4/6 | Restoration of cell cycle control |

| Hearing Preservation | Protection against cisplatin-induced toxicity | IC50 = 0.2 µM; significant protective effects |

| Contraceptive Development | Selective inhibition leading to spermatogenic effects | Potential for non-hormonal contraceptive methods |

Case Studies

- Breast Cancer Resistance : A study evaluated the efficacy of this compound in combination with palbociclib in breast cancer cell lines exhibiting resistance to CDK4/6 inhibitors. Results indicated a significant reduction in cell proliferation and enhanced apoptosis compared to monotherapy treatments.

- Cochlear Cell Protection : An experimental model using neonatal mouse cochlear explants demonstrated that treatment with this compound significantly mitigated damage from cisplatin exposure, supporting its role as a protective agent against ototoxicity.

- Contraceptive Efficacy : Research on mouse models showed that selective inhibition of CDK2 resulted in sterility without adverse health effects, highlighting its potential application in developing new contraceptive methods.

作用机制

Cdk2 Inhibitor II exerts its effects by binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The molecular targets involved include cyclin E and cyclin A, which are essential for CDK2 activation .

相似化合物的比较

Cdk2 Inhibitor II is unique compared to other CDK inhibitors due to its high selectivity for CDK2 over other CDK family members. Similar compounds include:

Palbociclib: A selective inhibitor of CDK4 and CDK6.

Ribociclib: Another selective inhibitor of CDK4 and CDK6.

Abemaciclib: Inhibits CDK4, CDK6, and to a lesser extent, CDK2

This compound stands out due to its specificity for CDK2, making it a valuable tool for studying CDK2-related pathways and for developing targeted cancer therapies .

生物活性

Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, particularly in the transition between the G1 and S phases. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by aberrant CDK2 activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for cancer treatment.

CDK2 is involved in phosphorylating key proteins that regulate cell cycle progression. It forms complexes with cyclins (notably Cyclin A and Cyclin E) to activate downstream signaling pathways that promote cell proliferation. Inhibition of CDK2 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : this compound induces G1/S and G2/M phase arrest by preventing the phosphorylation of retinoblastoma protein (Rb) and other substrates critical for cell cycle progression.

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased activation of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Efficacy in Cancer Models

This compound has demonstrated significant anti-cancer activity across various preclinical models. Notably, it has shown effectiveness against breast cancer and other malignancies characterized by CDK2 overactivity.

Case Studies

- Breast Cancer : In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited pronounced cytotoxicity with an IC50 value of approximately 6.32 µM. The compound effectively induced apoptosis and blocked cell proliferation by arresting the cell cycle at the G2/M phase .

- Resistance Mechanisms : Research has highlighted the role of CDK2 in overcoming resistance to CDK4/6 inhibitors in breast cancer. This compound restored sensitivity to these treatments by re-establishing normal cell cycle control, suggesting its potential as a combination therapy .

- Selectivity : Preclinical studies have shown that this compound selectively inhibits CDK2 over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known CDK inhibitors:

| Compound | Target | IC50 (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|---|

| This compound | CDK2 | 6.32 | Induces G1/S and G2/M arrest; Apoptosis | Breast Cancer |

| Fadraciclib (CYC065) | CDK4/6 | 0.029 | Induces apoptosis; Cell cycle arrest | Various |

| Dinaciclib | CDK1/2/5/9 | 0.006 | Broad-spectrum inhibition | Hematological Malignancies |

| Flavopiridol | CDK1/2/4/6 | 0.100 | Cell cycle arrest at multiple phases | Leukemia |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : Flow cytometry assays indicated that treatment with this compound significantly increased the percentage of cells in the G2/M phase, confirming its role in cell cycle modulation .

- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth rates, supporting its potential for clinical application .

属性

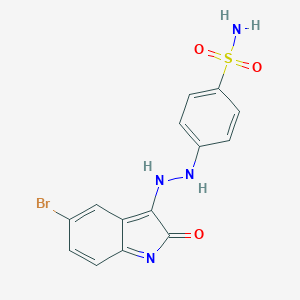

IUPAC Name |

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDMLCHUYBHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: this compound acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does this compound affect the development of Babesia bovis?

A2: Research indicates that this compound demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to this compound?

A3: While studies specifically investigating resistance mechanisms to this compound are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with this compound, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of this compound in experimental settings?

A4: While not directly focusing on this compound, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving this compound and other CDK inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。